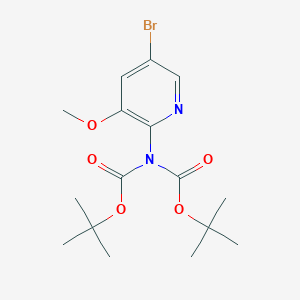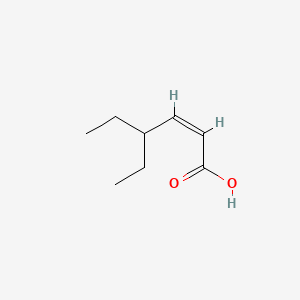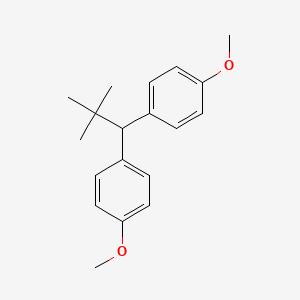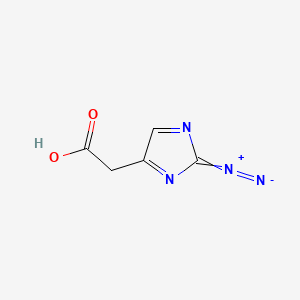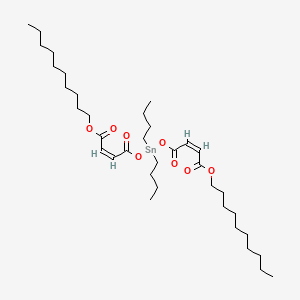
Acetaldehyde dibenzyl acetal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetaldehyde dibenzyl acetal, also known as 1,1’-[1,1-Ethanediylbis(oxymethylene)]dibenzene, is an organic compound with the molecular formula C16H18O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is formed by the reaction of acetaldehyde with benzyl alcohol, resulting in the formation of an acetal group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acetaldehyde dibenzyl acetal can be synthesized through the acetalization of acetaldehyde with benzyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions, and the water produced during the reaction is removed to drive the equilibrium towards the formation of the acetal .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yields and purity of the final product. The process may also involve the use of basic conditions with sodium alkoxide and trifluoroacetate ester to facilitate the formation of the acetal .
Analyse Chemischer Reaktionen
Types of Reactions
Acetaldehyde dibenzyl acetal undergoes various chemical reactions, including:
Oxidation: The acetal can be oxidized to form benzaldehyde and other oxidation products.
Hydrolysis: In the presence of aqueous acid, this compound can be hydrolyzed back to acetaldehyde and benzyl alcohol.
Substitution: The acetal group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Hydrolysis: Acidic conditions, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), are used for hydrolysis.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Benzaldehyde and other oxidation products.
Hydrolysis: Acetaldehyde and benzyl alcohol.
Substitution: Various substituted acetals depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetaldehyde dibenzyl acetal has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: this compound is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of acetaldehyde dibenzyl acetal involves the formation of a stable acetal group, which protects the aldehyde functionality from unwanted reactions. The acetal group can be selectively removed under acidic conditions, regenerating the original aldehyde. This property makes it a valuable reagent in organic synthesis for the protection and deprotection of aldehyde groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetaldehyde dimethyl acetal: Similar in structure but with methyl groups instead of benzyl groups.
Acetaldehyde diethyl acetal: Similar in structure but with ethyl groups instead of benzyl groups.
Benzaldehyde dimethyl acetal: Similar in structure but derived from benzaldehyde instead of acetaldehyde.
Uniqueness
Acetaldehyde dibenzyl acetal is unique due to the presence of benzyl groups, which provide additional stability and reactivity compared to other acetals. The benzyl groups also impart distinct chemical properties, making it suitable for specific applications in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
23556-90-3 |
|---|---|
Molekularformel |
C16H18O2 |
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
1-phenylmethoxyethoxymethylbenzene |
InChI |
InChI=1S/C16H18O2/c1-14(17-12-15-8-4-2-5-9-15)18-13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3 |
InChI-Schlüssel |
RFRXYOZZAPXFFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


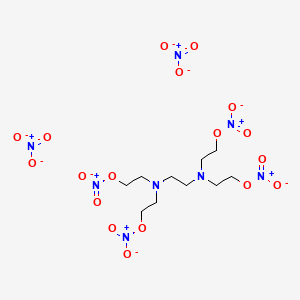
![4-hydroxy-3-[[4-(4-nitrophenyl)sulfanylphenyl]diazenyl]-1H-quinolin-2-one](/img/structure/B13760042.png)
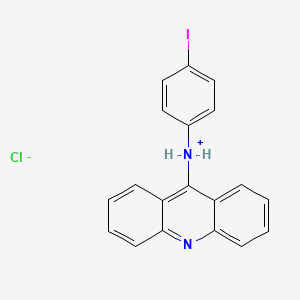
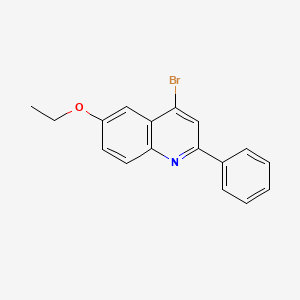
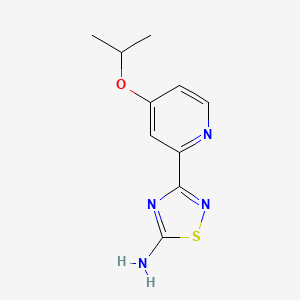

![N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclopentylacetamide](/img/structure/B13760069.png)
